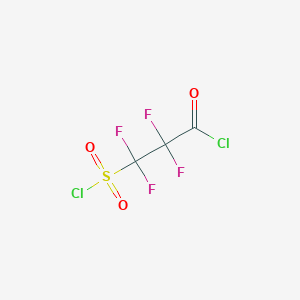
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is a chemical compound with significant applications in organic synthesis. It is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride typically involves the reaction of sulfur trioxide with cyanogen chloride. This reaction is highly exothermic and requires careful control of temperature and reaction conditions. The process involves the gradual addition of sulfur trioxide to cyanogen chloride, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the toxic and corrosive nature of the reactants involved. The reaction is carried out in an efficient hood with appropriate protective gear to ensure safety .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides and other derivatives.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form β-lactams.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, primary alcohols, and carboxylic acids. The reactions are typically carried out in inert solvents such as chlorocarbons, acetonitrile, and ethers to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, β-lactams, and carbamates. These products have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is used in various scientific research applications, including:
Chemistry: It is a versatile reagent in organic synthesis, used for the preparation of complex molecules.
Biology: It is employed in the synthesis of inhibitors for biochemical studies.
Medicine: It is used in the development of medicinally important compounds such as β-lactams.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The compound has two electrophilic sites, the carbon and the sulfur center, making it highly reactive. The reactions often proceed through the formation of intermediates such as 1,4-diradicals or charge transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.
3-(Chlorosulfonyl)benzoyl chloride: Used in similar applications but with different reactivity patterns.
Uniqueness
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is unique due to its tetrafluorinated structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .
Properties
CAS No. |
77545-04-1 |
|---|---|
Molecular Formula |
C3Cl2F4O3S |
Molecular Weight |
262.99 g/mol |
IUPAC Name |
3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoyl chloride |
InChI |
InChI=1S/C3Cl2F4O3S/c4-1(10)2(6,7)3(8,9)13(5,11)12 |
InChI Key |
QZVANSLXCYHFQG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)S(=O)(=O)Cl)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


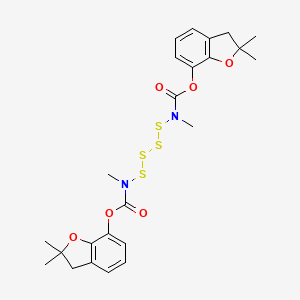
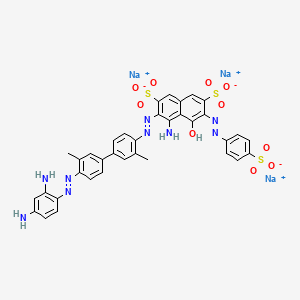
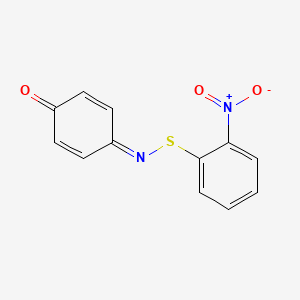

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
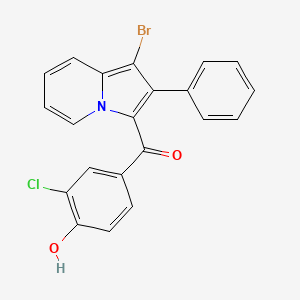
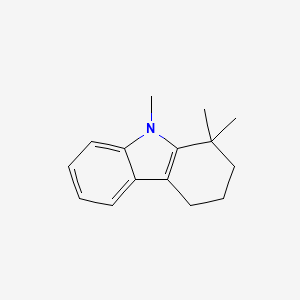
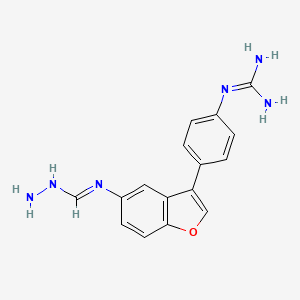
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
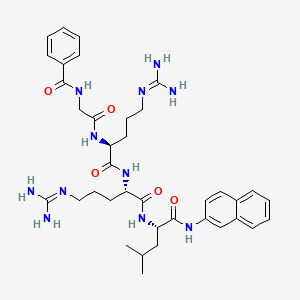
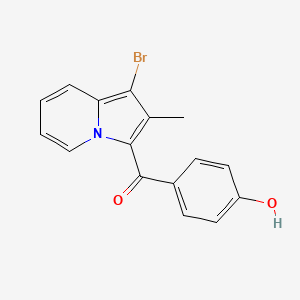
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)

